STAT3 DNA-Binding Inhibition (IC50) vs. STAT1 and STAT5: A Distinct Selectivity Fingerprint
S3I-201 exhibits a unique selectivity profile among STAT family members in a cell-free DNA-binding assay, with an IC50 of 86 μM for STAT3·STAT3 homodimers, 160 μM for STAT1·STAT3 heterodimers, >300 μM for STAT1·STAT1 homodimers, and 166 μM for STAT5 . This profile differs markedly from Stattic, which inhibits STAT3 activation with an IC50 of 5.1 μM and shows high selectivity for STAT3 over STAT1, but does not provide the detailed homodimer/heterodimer resolution .
| Evidence Dimension | Inhibition of STAT DNA-binding activity (IC50) |
|---|---|
| Target Compound Data | STAT3·STAT3: 86±33 μM; STAT1·STAT3: 160±43 μM; STAT1·STAT1: >300 μM; STAT5: 166±17 μM |
| Comparator Or Baseline | Stattic: STAT3 activation IC50 = 5.1 μM; high selectivity for STAT3 over STAT1 (no detailed DNA-binding IC50 data for STAT1/STAT5 homodimers/heterodimers) |
| Quantified Difference | S3I-201 is ~17-fold less potent on STAT3 than Stattic, but provides a defined 2.9-fold selectivity window over STAT1·STAT3 heterodimers and >3.5-fold over STAT1·STAT1 homodimers. |
| Conditions | In vitro electrophoretic mobility shift assay (EMSA) using nuclear extracts. |
Why This Matters
S3I-201 serves as a reference for a moderate-potency, moderately-selective chemical probe, which is essential for calibrating assay sensitivity and validating target engagement in systems where a high-potency inhibitor might obscure off-target effects.
